molecular formula C26H44O B1202785 B-Norcholesterol CAS No. 6544-70-3

B-Norcholesterol

Cat. No. B1202785
CAS RN: 6544-70-3
M. Wt: 372.6 g/mol
InChI Key: WEZNLBQEKWESKA-XSLNCIIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

B-Norcholesterol is a sesquiterpenoid.

Scientific Research Applications

  • Antiproliferative Activity in Cancer Research :

    • Novel B-norcholesterols with various substituted groups have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, such as cervical carcinoma, liver cancer, and gastric cancer. Compounds like 6-alkylthiosemicarbazone and 6-cyano B-norcholesterol have shown enhanced antiproliferative activity, indicating their potential as novel antiproliferative agents (Gan et al., 2014).
    • Another study synthesized different B-norcholesterol-6-amide derivatives, which displayed distinct cytotoxicity against cancer cells, with certain compounds showing significant inhibitory activity. This suggests the potential of these compounds in cancer treatment (Huang et al., 2023).
  • Diagnostic Imaging in Medical Conditions :

    • Norcholesterol adrenal scintigraphy, a diagnostic imaging technique, has been compared with computed tomography for the lateralization of hyperfunctioning adrenal tumors in conditions like primary hyperaldosteronism and Cushing's syndrome. This study highlights the use of norcholesterol in diagnostic imaging (Şanlı et al., 2009).
    • Quantitative evaluation of norcholesterol scintigraphy, along with CT attenuation value and chemical-shift MR imaging, has been used to characterize adrenal adenomas, offering insights into the diagnostic applications of norcholesterol in medical imaging (Yoh et al., 2008).

properties

CAS RN

6544-70-3

Product Name

B-Norcholesterol

Molecular Formula

C26H44O

Molecular Weight

372.6 g/mol

IUPAC Name

(3R,3aR,5aS,5bR,8S,10aS,10bS)-3a,5b-dimethyl-3-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,5a,6,7,8,9,10a,10b-dodecahydrocyclopenta[a]fluoren-8-ol

InChI

InChI=1S/C26H44O/c1-17(2)7-6-8-18(3)22-9-10-23-21-16-19-15-20(27)11-13-25(19,4)24(21)12-14-26(22,23)5/h16-18,20-24,27H,6-15H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1

InChI Key

WEZNLBQEKWESKA-XSLNCIIRSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=C4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=C4C3(CCC(C4)O)C)C

Other CAS RN

6544-70-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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